molecular formula C11H10O2 B1601095 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester CAS No. 7515-16-4

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester

Cat. No.: B1601095
CAS No.: 7515-16-4
M. Wt: 174.2 g/mol
InChI Key: DJGUBOLDIRLMDR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.47–7.43 (m, 2H, aromatic H-2/H-6),
    • δ 7.32–7.28 (m, 2H, aromatic H-3/H-5),
    • δ 3.85 (s, 3H, OCH₃),
    • δ 2.38 (s, 3H, CH₃).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 153.1 (C=O),
    • δ 141.5 (C-4 of phenyl),
    • δ 129.4 (C-2/C-6),
    • δ 128.6 (C-3/C-5),
    • δ 87.2 (C≡C),
    • δ 52.1 (OCH₃),
    • δ 21.7 (CH₃).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2218 (C≡C stretch),
  • 1710 (C=O stretch),
  • 1603 (aromatic C=C),
  • 1286 (C–O ester asymmetric stretch).

Mass Spectrometry (MS)

  • Molecular ion : m/z 174.19 [M]⁺ (calc. for C₁₁H₁₀O₂).
  • Fragmentation :
    • m/z 159 [M–CH₃]⁺,
    • m/z 131 [M–COOCH₃]⁺,
    • m/z 115 [C₇H₇O]⁺.

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localization at the ester oxygen (-0.42 e) and alkyne terminus (-0.18 e).
  • Vibrational frequencies : Match experimental IR data within 2% error.

Molecular Orbital Analysis

  • HOMO : Localized on the phenyl ring and alkyne π-system.
  • LUMO : Dominated by the ester carbonyl antibonding orbital.
  • Natural Bond Orbital (NBO) analysis : Confirms hyperconjugation between the alkyne and ester group, stabilizing the structure by ~15 kcal/mol.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGUBOLDIRLMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485395
Record name 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-16-4
Record name 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Scheme

The fundamental synthetic route is the acid-catalyzed esterification:

$$
\text{3-(4-methylphenyl)propynoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester} + \text{water}
$$

  • Catalysts: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.
  • Conditions: Mild heating at 60–80°C to accelerate the reaction.
  • Driving Force: Excess methanol is used to shift equilibrium toward ester formation.

Industrial Production

  • Continuous flow reactors are employed to improve reaction efficiency and yield.
  • Reaction parameters such as temperature, catalyst concentration, and methanol excess are optimized.
  • Purification is achieved via distillation or recrystallization to isolate the pure methyl ester.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst H₂SO₄ or HCl (acid catalyst) Concentration optimized for reaction rate
Temperature 60–80°C Higher temperatures increase reaction speed
Solvent Methanol (excess) Acts as both solvent and reactant
Reaction Time Several hours (typically 3–8 hrs) Monitored by TLC or GC for completion
Purification Distillation or recrystallization Removes unreacted acid and methanol

Summary Table of Preparation Methods

Method Description Advantages Limitations
Acid-Catalyzed Esterification Direct esterification of 3-(4-methylphenyl)propynoic acid with methanol Simple, well-established Requires acid catalyst and heating
Base-Mediated Functionalization Use of bases like DBU in polar solvents for related derivatives Useful for complex modifications More steps, requires purification
Friedel-Crafts Acylation Route Precursor synthesis via acylation and halogenation Enables precursor preparation Multi-step, requires careful control

Research Findings and Notes

  • The esterification method is the most straightforward and commonly used for preparing this compound.
  • Industrial methods favor continuous flow reactors to improve yield and scalability.
  • Acid catalysts such as sulfuric acid are preferred due to their efficiency and availability.
  • The triple bond in the molecule requires careful control of reaction conditions to avoid side reactions.
  • Purification by distillation or recrystallization ensures high purity suitable for pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-methylphenyl)propanoic acid or 3-(4-methylphenyl)propanone.

    Reduction: 3-(4-methylphenyl)propene or 3-(4-methylphenyl)propane.

    Substitution: Various amides or alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Applications Overview

Application Area Description
Organic Synthesis Serves as a building block for synthesizing more complex organic molecules.
Material Science Used in the development of polymers and advanced materials due to unique structural properties.
Pharmaceuticals Investigated as an intermediate in drug development and synthesis of active pharmaceutical ingredients (APIs).
Biological Studies Employed in studies related to enzyme inhibition and protein interactions.

Organic Synthesis

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its unique structural properties allow it to participate in multiple chemical reactions:

  • Esterification Reactions: The compound can be synthesized through the esterification of 3-(4-methylphenyl)propynoic acid with methanol, typically catalyzed by sulfuric or hydrochloric acid.
  • Reactivity: The triple bond and aromatic ring enable interactions with various nucleophiles, leading to the formation of derivatives such as amides or alcohols.

Material Science

In material science, this compound plays a crucial role in developing advanced materials:

  • Polymers: Its alkyne functionality is beneficial for creating polymers with specific mechanical and thermal properties.
  • Coatings and Adhesives: The compound's reactivity can be harnessed to produce coatings that exhibit desirable adhesion characteristics.

Pharmaceuticals

The pharmaceutical applications of this compound are particularly noteworthy:

  • Drug Development: It serves as an intermediate in synthesizing APIs. Research indicates that compounds with similar structures exhibit potential anti-inflammatory and anticancer activities .
  • Case Study: A study on derivatives of propynoic acids demonstrated their ability to inhibit cancer cell proliferation, suggesting that similar compounds might have therapeutic potential .

Biological Studies

The compound is also significant in biological research:

  • Enzyme Inhibition Studies: It has been used to investigate interactions with enzymes, potentially inhibiting their activity through the hydrolysis of the ester group to release the active acid form.
  • Protein Interactions: The unique structure allows for interactions with various biological targets, contributing to research on metabolic pathways and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The compound’s triple bond and aromatic ring allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physical properties of 2-propynoic acid, 3-(4-methylphenyl)-, methyl ester and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Aromatic Substituent Key Physical/Chemical Properties
This compound C₁₁H₁₀O₂ 174.20 Propynoate ester, alkyne 4-Methylphenyl High reactivity due to alkyne; lipophilic
Methyl cinnamate C₁₀H₁₀O₂ 162.19 Propenoate ester, alkene Phenyl Boiling point: 261–262°C; density: 1.069 g/cm³
Methyl 4-hydroxycinnamate C₁₀H₁₀O₃ 178.18 Propenoate ester, hydroxyl 4-Hydroxyphenyl Antioxidant properties; UV absorption
Methyl ferulate C₁₁H₁₂O₄ 208.21 Propenoate ester, hydroxyl, methoxy 4-Hydroxy-3-methoxyphenyl Used in polymer synthesis; antioxidant
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate C₁₃H₁₇ClO₃ 256.73 Propanoate ester, hydroxyl, chloro 4-Chlorophenyl HDAC inhibitor; anticancer potential

Biological Activity

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester, also known as methyl 3-(4-methylphenyl)prop-2-ynoate, is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_2. This compound is notable for its unique triple bond and aromatic structure, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure and Synthesis

The structure of this compound features a propynoic acid backbone with a methyl ester group and a para-methylphenyl substituent. The synthesis typically involves the esterification of 3-(4-methylphenyl)propynoic acid with methanol, often catalyzed by an acid like sulfuric acid under controlled conditions.

General Reaction Scheme:

3 4 methylphenyl propynoic acid+methanolacid catalyst2 Propynoic acid 3 4 methylphenyl methyl ester+water\text{3 4 methylphenyl propynoic acid}+\text{methanol}\xrightarrow{\text{acid catalyst}}\text{2 Propynoic acid 3 4 methylphenyl methyl ester}+\text{water}

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related alkaloids show promising antibacterial and antifungal activities against various pathogens. The presence of electron-donating groups like methyl can enhance these effects by increasing lipophilicity and cell membrane permeability.

CompoundActivity TypeMIC (mg/mL)Reference
Compound AAntibacterial0.0039 - 0.025
Compound BAntifungal3.125 - 100

Anticancer Potential

In vitro studies on structurally similar compounds have demonstrated anticancer activity. For example, certain derivatives showed IC50 values indicating potent anti-proliferative effects against cancer cell lines such as HepG2. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µg/mL)Reference
Compound CHepG213.004
Compound DHepG228.399

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes through its triple bond and aromatic ring structure.
  • Receptor Modulation : It could alter receptor functions by mimicking natural substrates or ligands.
  • Hydrolysis : Upon hydrolysis of the ester group, the active acid form may exert biological effects by participating in metabolic pathways.

Case Studies and Research Findings

A few case studies have explored the broader implications of compounds related to 2-Propynoic acid:

  • Study on Antimicrobial Properties : A recent investigation into various alkaloids found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anticancer Activity Assessment : Another study focused on triazole derivatives showed that modifications at specific positions led to enhanced anticancer properties through mechanisms involving apoptosis .

Q & A

Q. Key Parameters for Optimization :

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CPrevents decarboxylation
Catalyst Concentration1–2 mol% H₂SO₄Maximizes esterification efficiency
SolventDry toluene or DMFEnhances solubility of intermediates

Basic: How can researchers characterize this compound’s purity and structural identity?

Answer:
Routine analytical methods include:

  • GC-MS : Identifies volatile derivatives and fragmentation patterns. For example, the methyl ester moiety produces a characteristic peak at m/z 176 (molecular ion) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (4-methylphenyl group) appear as a doublet at δ 7.2–7.4 ppm; the methyl ester group shows a singlet at δ 3.7 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~167 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity .

Advanced: How can enantioselective synthesis of derivatives be achieved using enzymatic catalysis?

Answer:
Asymmetric reduction of β-keto ester precursors (e.g., methyl 3-(4-methylphenyl)-3-oxopropionate) using (S)-1-phenylethanol dehydrogenase yields stereochemically pure products. Key considerations:

  • Substrate Specificity : Enzymes from Aromatoleum aromaticum show 100% enantiomeric excess (%ee) for aryl-substituted β-keto esters .

  • Reaction Conditions :

    ParameterOptimal Value
    pH7.0–7.5
    Cofactor (NADH)1.5 eq
    Temperature30°C

Q. Example Outcome :

SubstrateProduct%ee
Methyl 3-(4-methylphenyl)-3-oxopropionateMethyl 3-(4-methylphenyl)-3-hydroxypropionate100

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) arise from:

  • Purity Variability : Impurities in synthesized batches (e.g., residual aldehydes) may skew assays. Validate purity via HPLC before testing .
  • Assay Conditions : Adjust parameters such as solvent (DMSO vs. aqueous buffers) and incubation time. For example, dimethyl sulfoxide (DMSO) at >1% concentration can inhibit bacterial growth, creating false positives .
  • Structural Analogues : Compare activity with derivatives (e.g., chloro- or fluoro-substituted phenyl groups) to isolate structure-activity relationships .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Dermal Exposure : Use nitrile gloves and lab coats; the compound can be absorbed through the skin .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., methanol).
  • First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced: How can computational modeling optimize reaction pathways for scale-up?

Answer:

  • DFT Calculations : Predict transition states and energetics for esterification or Claisen condensation. For example, B3LYP/6-31G(d) models identify steric hindrance at the 4-methylphenyl group as a rate-limiting factor .
  • Solvent Selection : COSMO-RS simulations recommend toluene for improved solubility and reduced side reactions .
  • Scale-Up Workflow :
    • Lab-Scale Optimization : 0.1–10 mmol (80–90% yield).
    • Pilot-Scale : Continuous flow reactors (residence time: 2–4 hours) improve heat transfer and yield consistency .

Advanced: What are the challenges in interpreting GC-MS data for this compound?

Answer:

  • Co-elution Issues : Similar retention times to methyl cinnamate derivatives require high-resolution columns (e.g., HP-5MS) .
  • Fragmentation Ambiguity : The propynoic acid moiety fragments into ions at m/z 105 (C₇H₇⁺) and 71 (C₃H₃O₂⁺), which overlap with decarboxylation products. Use tandem MS/MS for confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
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2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester

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